molecular formula C22H23N3O B15078827 4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine

4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine

Cat. No.: B15078827
M. Wt: 345.4 g/mol
InChI Key: ADDPDDKPIKEOSO-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine is an organic compound that features a piperazine ring substituted with a methoxyphenyl group and a naphthylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine typically involves the condensation of 1-naphthaldehyde with 4-(2-methoxyphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the naphthylmethylene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-3-(1-naphthyl)acrylonitrile
  • 6-Methoxy-2-(3-(2-nitrophenyl)-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone

Uniqueness

4-(2-Methoxyphenyl)-N-(1-naphthylmethylene)-1-piperazinamine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-naphthalen-1-ylmethanimine

InChI

InChI=1S/C22H23N3O/c1-26-22-12-5-4-11-21(22)24-13-15-25(16-14-24)23-17-19-9-6-8-18-7-2-3-10-20(18)19/h2-12,17H,13-16H2,1H3/b23-17+

InChI Key

ADDPDDKPIKEOSO-HAVVHWLPSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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